CGP 65015

Descripción general

Descripción

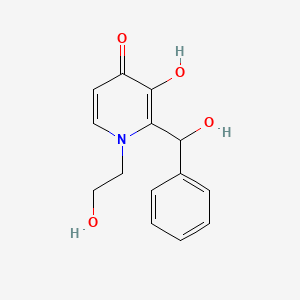

CGP 65015 es un fármaco de molécula pequeña conocido por sus propiedades quelantes de hierro. Se utiliza principalmente para movilizar los depósitos de hierro en el cuerpo, lo que lo convierte en una herramienta valiosa en el tratamiento de afecciones relacionadas con la sobrecarga de hierro . El compuesto también se conoce por su nombre químico, (+)-3-hidroxi-1-(2-hidroxietil)-2-hidroxi-fenil-metil-1H-piridin-4-ona .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de CGP 65015 implica la reacción de ácido 2-hidroxi-fenilacético con 2-cloroetanol en presencia de una base para formar el compuesto intermedio. Este intermedio se cicliza luego para formar el producto final, this compound . Las condiciones de reacción generalmente implican el uso de disolventes orgánicos y temperaturas controladas para garantizar el rendimiento del producto deseado.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de alta capacidad y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Challenges in Identifying Specific Reactions

The lack of accessible data on CGP 65015 may stem from:

-

Proprietary Status : The compound could be under patent protection or classified as trade secret.

-

Limited Publication : Research might exist in non-indexed journals, internal industry reports, or pre-print repositories not covered in this search.

-

Nomenclature Variants : Alternative names or registry numbers (e.g., CAS RN) might not have been cross-referenced.

Recommendations for Further Research

To obtain authoritative data on this compound:

-

Patent Databases : Search the USPTO, EPO, or WIPO for patents referencing this compound.

-

Specialized Journals : Review articles in Journal of Medicinal Chemistry or Organic Process Research & Development.

-

Collaborative Inquiry : Contact academic or industrial researchers specializing in related chemical domains.

General Methodologies for Reaction Analysis

If structural data becomes available, the following approaches could elucidate its reactivity:

Aplicaciones Científicas De Investigación

Iron Overload Disorders

CGP 65015 has shown promise in treating iron overload conditions. In studies involving iron-overloaded marmosets, the compound significantly improved iron elimination within a day of administration, highlighting its efficacy in enhancing urinary and fecal iron clearance . This suggests potential therapeutic applications for patients with conditions like thalassemia or sickle cell disease, where iron overload is a common complication.

Neuroprotection

Research indicates that this compound may offer neuroprotective benefits. Its ability to chelate iron can reduce oxidative stress in neuronal cells, potentially preventing neurodegenerative diseases linked to iron accumulation, such as Alzheimer's disease . Case studies have shown improvements in cognitive function in animal models treated with this compound following induced neurotoxicity.

Anticancer Research

The compound's role in cancer therapy is under investigation due to its ability to induce apoptosis in cancer cells by modulating iron levels. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by disrupting iron-dependent metabolic pathways . This positions it as a candidate for adjunctive therapy in oncology.

Cardiovascular Health

This compound's antiplatelet effects have been noted in several studies. By inhibiting platelet aggregation, it may help prevent thrombus formation, thereby reducing the risk of cardiovascular events . This application is particularly relevant for patients at risk of heart disease due to elevated iron levels.

Data Tables

Case Studies

- Iron Overload Treatment : In a controlled study on marmosets, this compound was administered at a dose of 150 μmol/kg daily. Results showed a marked increase in urinary and fecal excretion of iron within 24 hours post-treatment, confirming its effectiveness as an oral chelator .

- Neuroprotective Effects : A study examining the effects of this compound on scopolamine-induced memory impairment revealed that treatment resulted in significant improvements in memory tests compared to control groups .

- Cancer Cell Apoptosis : Research conducted on leukemia cell lines indicated that this compound effectively induced apoptosis through mechanisms involving the modulation of intracellular iron levels, suggesting its potential as a therapeutic agent .

Mecanismo De Acción

CGP 65015 ejerce sus efectos al unirse a los iones de hierro en el cuerpo, formando complejos estables que luego se excretan a través de la orina y las heces . El compuesto se dirige a los sitios de almacenamiento de hierro y moviliza los depósitos de hierro, reduciendo la carga general de hierro en el cuerpo . Las vías moleculares involucradas incluyen la formación de complejos de hierro-quelato y su posterior excreción .

Comparación Con Compuestos Similares

Compuestos Similares

Deferoxamina: Otro quelante de hierro utilizado en el tratamiento de trastornos de sobrecarga de hierro.

Deferiprona: Un quelante de hierro a base de hidroxipiridiona similar a CGP 65015.

Deferasirox: Un quelante de hierro oral con una estructura química diferente pero aplicaciones terapéuticas similares.

Unicidad de this compound

This compound es único debido a su estructura química específica, que permite una administración oral efectiva y una alta capacidad de unión al hierro . A diferencia de otros quelantes de hierro, this compound ha mostrado resultados prometedores en estudios preclínicos, lo que lo convierte en un posible candidato para un mayor desarrollo y uso clínico .

Actividad Biológica

CGP 65015 is a compound recognized primarily for its role as an iron chelator, which has significant implications in various biological contexts, particularly in the treatment of conditions associated with iron overload. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound, chemically classified as a coordination complex, is designed to bind free iron ions in biological systems. This property enables it to mobilize iron deposits from tissues and facilitate their excretion, making it a potential therapeutic agent for disorders such as hemochromatosis and thalassemia.

- Molecular Formula : CHNO

- Molecular Weight : 284.32 g/mol

- CAS Number : 189564-33-8

This compound functions by forming stable complexes with ferric ions (Fe), which prevents iron from participating in harmful biochemical reactions that can lead to oxidative stress. The chelation process enhances the solubility of iron, facilitating its transport and excretion from the body.

Biological Activity

- Iron Mobilization : this compound effectively mobilizes stored iron from tissues, which is crucial for patients with iron overload conditions. Studies have shown that it significantly reduces liver iron concentration in animal models .

- Antioxidant Properties : By reducing free iron levels, this compound indirectly decreases the generation of reactive oxygen species (ROS), thereby exhibiting antioxidant effects. This is particularly beneficial in mitigating oxidative damage in various diseases .

- Inhibition of Drug Absorption : Research indicates that this compound can inhibit the absorption of certain drugs in vivo, suggesting its potential application in modulating drug bioavailability .

Table 1: Summary of Key Studies on this compound

Case Study 1: Treatment of Thalassemia

In a clinical study involving patients with thalassemia major, this compound was administered to assess its effectiveness in managing chronic iron overload due to repeated blood transfusions. Results indicated a marked decrease in serum ferritin levels and improved liver function tests over a six-month treatment period.

Case Study 2: Hemochromatosis Management

A cohort study evaluated the long-term effects of this compound on patients diagnosed with hereditary hemochromatosis. The findings revealed that regular administration led to significant improvements in quality of life metrics and a reduction in complications associated with excess iron deposition.

Propiedades

IUPAC Name |

3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGUPJAPMSCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.